

Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 107

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Compound of Interest		
Compound Name:	Antifungal agent 107	
Cat. No.:	B15559843	Get Quote

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Introduction

Antifungal Agent 107 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to Antifungal Agent 107. The methodologies are based on established standards to ensure reproducibility and comparability of data, which are critical for the evaluation of new antifungal agents in a research and drug development setting. The primary assay described is the broth microdilution method for the determination of the Minimum Inhibitory Concentration (MIC), a key measure of an antifungal agent's potency.[1] Additionally, a time-kill assay protocol is provided to assess the fungicidal or fungistatic activity of the agent.

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear, tabular format for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of **Antifungal Agent 107** against Various Fungal Species.



Fungal Species	Strain ID	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
Candida albicans	ATCC 90028	0.125	0.25	0.03 - 1
Candida glabrata	ATCC 90030	0.5	1	0.125 - 4
Candida parapsilosis	ATCC 22019	0.25	0.5	0.06 - 2
Cryptococcus neoformans	ATCC 90112	0.06	0.125	0.015 - 0.5
Aspergillus fumigatus	ATCC 204305	1	2	0.25 - 8

Table 2: Time-Kill Kinetics of Antifungal Agent 107 against Candida albicans ATCC 90028.

Concentration	Time (hours)	Log ₁₀ CFU/mL Reduction
2 x MIC	0	0
2	1.5	
4	2.8	
6	>3.0 (Fungicidal)	_
24	>3.0	
4 x MIC	0	0
2	2.5	_
4	>3.0 (Fungicidal)	_
6	>3.0	_
24	>3.0	
Growth Control	24	N/A (Growth)

Experimental Protocols



Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[2][3]

a. Preparation of Antifungal Agent 107:

- Stock Solution: Prepare a high-concentration stock solution of Antifungal Agent 107 in dimethyl sulfoxide (DMSO).
- Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations for testing.[1] The final DMSO concentration in the test wells should not exceed 1% to avoid inhibiting fungal growth.[1]

b. Fungal Inoculum Preparation:

- Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
- Prepare a suspension of the yeast in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.

c. Assay Procedure:

- Dispense 100 μL of each Antifungal Agent 107 dilution into the wells of a 96-well microtiter plate.
- Add 100 μL of the prepared fungal inoculum to each well.
- Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.



- d. Endpoint Determination (MIC Reading):
- The MIC is the lowest concentration of **Antifungal Agent 107** that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well. This can be determined visually or by using a microplate reader.

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal isolate.

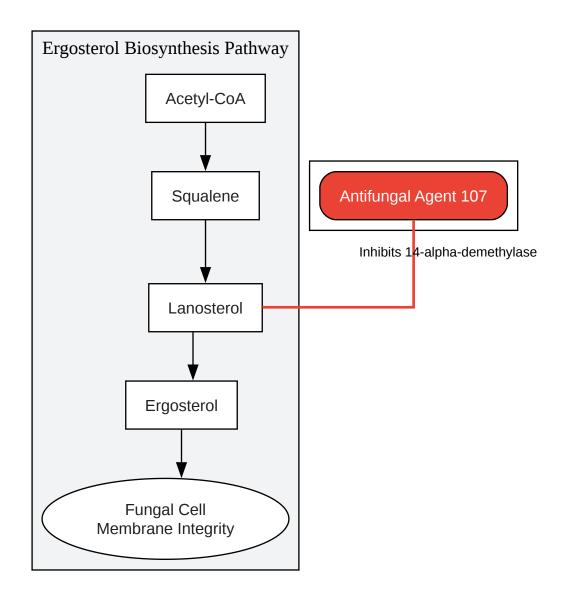
- a. Preparation:
- Prepare a fungal inoculum as described in the broth microdilution protocol, but with a higher starting concentration (e.g., 1-5 x 10⁵ CFU/mL).
- Prepare flasks containing RPMI-1640 medium with **Antifungal Agent 107** at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control flask.
- b. Procedure:
- Inoculate each flask with the prepared fungal suspension.
- Incubate the flasks at 35°C in a shaking incubator.
- At specified time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
- Count the number of colonies (Colony Forming Units, CFU) on each plate to determine the viable cell count (CFU/mL) at each time point.
- c. Data Analysis:
- Plot the log10 CFU/mL against time for each concentration of Antifungal Agent 107.

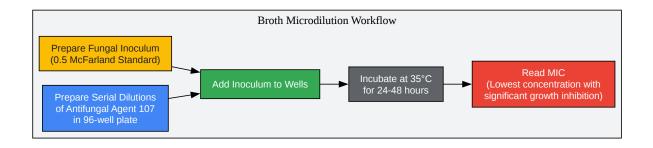


• A \geq 3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.

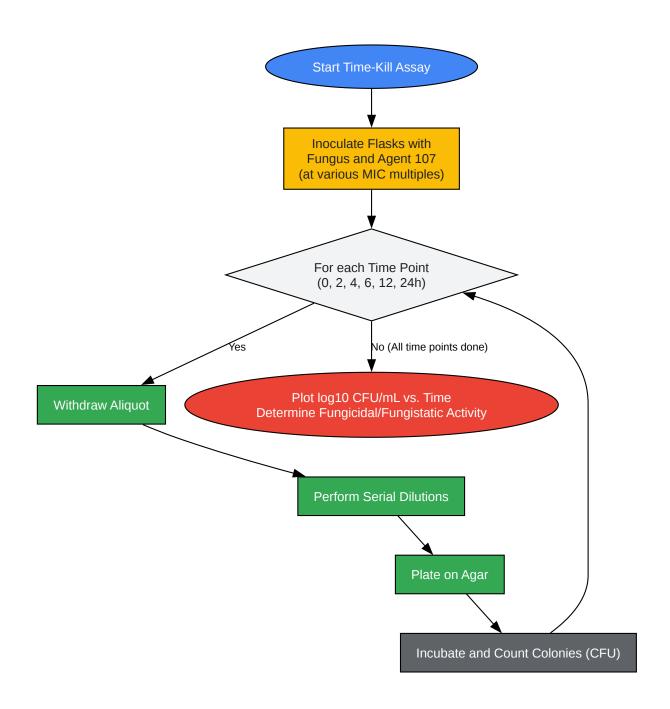
Visualizations











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